molecular formula C21H16Cl2N4S B2844124 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile CAS No. 303985-77-5

2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile

Cat. No.: B2844124
CAS No.: 303985-77-5
M. Wt: 427.35
InChI Key: VAWCFYAVYSGKIH-UHFFFAOYSA-N
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Description

2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an allylamino group, a dichlorobenzyl sulfanyl group, and a phenyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like malononitrile and benzaldehyde derivatives, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Allylamino Group: This can be achieved by reacting the intermediate with allylamine under suitable conditions.

    Attachment of the Dichlorobenzyl Sulfanyl Group: This step might involve nucleophilic substitution reactions where a dichlorobenzyl chloride reacts with a thiol group on the pyrimidine ring.

    Final Modifications: Any additional modifications to introduce the phenyl group or other substituents can be carried out in the final steps.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the allylamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-pyrimidines, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
  • 4-(Methylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Uniqueness

The presence of the allylamino group in 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile might confer unique biological activities or chemical reactivity compared to its analogs. This uniqueness can be explored in terms of its binding affinity to biological targets or its reactivity in chemical transformations.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4S/c1-2-11-25-20-15(12-24)19(14-7-4-3-5-8-14)26-21(27-20)28-13-16-17(22)9-6-10-18(16)23/h2-10H,1,11,13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWCFYAVYSGKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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